molecular formula C14H17N3O3 B11811912 Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Cat. No.: B11811912
M. Wt: 275.30 g/mol
InChI Key: GACCYJKXZRFYAP-UHFFFAOYSA-N
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Description

Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The ethyl group can be introduced to the triazole ring through alkylation reactions using ethyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole ring positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific substitution pattern on the triazole ring and the presence of the phenoxyacetate moiety

Conclusion

Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a versatile compound with significant potential in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-[4-ethyl-2-(1,2,4-triazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C14H17N3O3/c1-3-11-5-6-13(20-8-14(18)19-4-2)12(7-11)17-9-15-16-10-17/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

GACCYJKXZRFYAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)OCC)N2C=NN=C2

Origin of Product

United States

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